6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Quinoline derivatives are known for their wide range of biological activities, making them valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Cyclization: Formation of the dihydrobenzo[h]quinolin-2(1H)-one core structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydrobenzo[h]quinolin-2(1H)-one to its oxidized form.
Reduction: Reduction of the quinoline ring to form different derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bromine and fluorine atoms contribute to its binding affinity and specificity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-chloro-4-iodopyridin-3-amine
- 4-bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine
- 6-bromo-2-morpholin-4-ylpyridin-3-amine
Uniqueness
6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its unique combination of bromine and fluorine atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C19H12Br2FNO |
---|---|
Molecular Weight |
449.1 g/mol |
IUPAC Name |
6-bromo-4-(3-bromo-4-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H12Br2FNO/c20-15-8-14-13(10-5-6-17(22)16(21)7-10)9-18(24)23-19(14)12-4-2-1-3-11(12)15/h1-8,13H,9H2,(H,23,24) |
InChI Key |
XIFPRMJTLFTFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC(=C(C=C4)F)Br |
Origin of Product |
United States |
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